7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one
Description
Properties
CAS No. |
403728-29-0 |
|---|---|
Molecular Formula |
C22H23FN4O2S |
Molecular Weight |
426.51 |
IUPAC Name |
7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C22H23FN4O2S/c1-2-9-27-21(29)18-8-3-15(14-19(18)24-22(27)30)20(28)26-12-10-25(11-13-26)17-6-4-16(23)5-7-17/h3-8,14H,2,9-13H2,1H3,(H,24,30) |
InChI Key |
KPBLBYVXMAFSRE-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F)NC1=S |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. It is known that similar compounds have been involved in the synthesis of a variety of biologically active molecules including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, pyrimidine derivatives as cholinesterase and aβ-aggregation inhibitors, chlorokojic acid derivatives with antibacterial and antiviral activities, egfr and aurora a kinase inhibitors, and neurokinin-2 receptor antagonists.
Mode of Action
It is known that similar compounds interact with their targets to inhibit their function, leading to various downstream effects.
Pharmacokinetics
Similar compounds have been shown to have good bioavailability.
Biological Activity
The compound 7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one is a quinazoline derivative that has gained attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound features a quinazoline core, which is known for its diverse biological activities. The presence of the 4-fluorophenylpiperazine moiety is significant as it has been associated with various pharmacological effects, including antipsychotic and antidepressant activities.
Antimelanogenic Effects
Recent studies have highlighted the potential of quinazoline derivatives as tyrosinase inhibitors , which are crucial for the treatment of hyperpigmentation disorders. For instance, a related compound with a similar structure demonstrated an IC50 value of 0.18 μM , significantly more potent than the reference compound kojic acid (IC50 = 17.76 μM) . This indicates that compounds with the 4-fluorobenzylpiperazine fragment can effectively inhibit tyrosinase activity, thereby reducing melanin production in melanocytes.
Anticancer Activity
Research has shown that quinazoline derivatives exhibit anticancer properties. A study evaluated various substituted quinazolines for their ability to inhibit cancer cell proliferation. The synthesized compounds were tested on different cancer cell lines, demonstrating promising results in terms of growth inhibition . The mechanism often involves inducing apoptosis in cancer cells, although specific pathways for this compound require further investigation.
The biological activity of This compound can be attributed to its ability to bind to key enzymes involved in melanin synthesis and cancer cell proliferation. Docking studies suggest that this compound can interact with the active site of tyrosinase, leading to competitive inhibition .
Case Studies and Research Findings
Several studies have explored the biological implications of related compounds:
- Tyrosinase Inhibition : A study focused on the design and synthesis of new molecules based on the 4-fluorobenzylpiperazine fragment reported that these compounds could act as effective tyrosinase inhibitors with low cytotoxicity towards normal cells .
- Anticancer Screening : Another investigation assessed various substituted quinazolines for their anticancer activity by evaluating their effects on tumor-bearing mice, showing a significant increase in lifespan .
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural Analysis of the Target Compound
The compound’s key structural elements include:
- Quinazolin-4-one core : Provides a rigid planar structure conducive to intermolecular interactions.
- 3-Propyl substituent : Aliphatic chain likely influencing lipophilicity and membrane permeability.
- 4-(4-Fluorophenyl)piperazine-1-carbonyl group : Fluorine enhances electronegativity and metabolic stability, while the piperazine moiety offers conformational flexibility for target engagement.
Comparison with Piperazine-Carbonyl Derivatives
Structural and Functional Variations:
Key Observations :
- The 4-fluorophenyl group in the target compound may enhance selectivity compared to non-fluorinated analogs (e.g., furan derivatives) due to increased electronegativity and steric effects .
- Propyl vs. 2-methoxyethyl at position 3: Propyl may confer higher lipophilicity, whereas 2-methoxyethyl could improve solubility .
Comparison with Piperazine-Sulfonyl Derivatives
Key Observations :
- Carbonyl linkages (target compound) vs.
- Quinazolinone vs. coumarin cores: Quinazolinones are more nitrogen-rich, possibly favoring interactions with enzymatic targets via additional hydrogen bonds .
Core Heterocyclic Variations
Key Observations :
- Quinazolinones (target) vs. coumarins: The former’s dual N-atoms in the core may enhance binding to kinases or proteases, whereas coumarins are often explored for anticoagulant activity .
Substituent Effects on Position 3
Physicochemical and Pharmacokinetic Implications
- LogP: Propyl and 4-fluorophenyl groups suggest moderate lipophilicity, comparable to fluoroquinolones () but higher than coumarins () .
- Metabolic Stability : Fluorine atoms and rigid cores may reduce oxidative metabolism, extending half-life .
Q & A
Q. What synthetic methodologies are commonly employed for constructing the quinazolin-4-one core in this compound?
The quinazolin-4-one scaffold is typically synthesized via cyclization of anthranilic acid derivatives or thioamide intermediates. For example, 2-sulfanylidene groups can be introduced using thiourea or Lawesson’s reagent under reflux conditions. A key step involves coupling the 4-(4-fluorophenyl)piperazine-1-carbonyl moiety to the quinazolinone core using activating agents like SOCl₂ or DCC (dicyclohexylcarbodiimide) in anhydrous solvents (e.g., dichloromethane). Purification often employs silica gel chromatography with EtOAc/hexane gradients .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Multimodal characterization is critical:
- 1H/13C NMR : Identifies aromatic protons (δ 6.8–7.5 ppm for fluorophenyl) and carbonyl signals (δ ~165–175 ppm).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C₂₁H₂₂FN₅O₂S: 451.15).
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thiocarbonyl (C=S, ~1200 cm⁻¹) stretches .
Q. What purification strategies are optimal for isolating this compound?
Column chromatography (silica gel, EtOAc/hexane) is standard. For polar impurities, recrystallization from ethanol or acetonitrile may enhance purity. Acidic byproducts (e.g., trifluoroacetate salts) are removed via aqueous washes, followed by drying over Na₂SO₄ .
Advanced Research Questions
Q. How can stereochemical uncertainties in the piperazine-carbonyl linkage be resolved?
X-ray crystallography (XRPD) is definitive for confirming spatial arrangements. Alternative methods include chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) or circular dichroism (CD) for enantiomeric excess analysis. Computational modeling (DFT) can predict stable conformers .
Q. What experimental designs are recommended for evaluating this compound’s biological activity?
- Receptor Binding Assays : Radioligand displacement studies (e.g., serotonin 5-HT₁A/5-HT₂A receptors due to the piperazine moiety) using [³H]-8-OH-DPAT or [³H]-ketanserin.
- Cellular Assays : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.
- Kinetic Solubility : Use shake-flask method in PBS (pH 7.4) with HPLC quantification .
Q. How does the compound’s stability vary under physiological conditions?
Conduct forced degradation studies:
Q. How can contradictory data on reaction yields in analogous syntheses be reconciled?
Discrepancies often arise from solvent polarity, catalyst loading, or temperature gradients. For example, coupling reactions using DMF as a solvent may improve yields by 15–20% compared to THF. Systematic Design of Experiments (DoE) with variables like time, temperature, and stoichiometry can optimize reproducibility .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
